(+/-)-3-tert-Butoxy-1,2-propanediol
Overview
Description
. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tert-butoxy group. This compound is used in various chemical synthesis studies and has applications in different fields due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies
Mode of Action
It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that 3-Tert-butoxy-1,2-propanediol might affect similar biochemical pathways.
Result of Action
Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.
Biochemical Analysis
Biochemical Properties
It is known that the compound may be used in chemical synthesis studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tert-butoxy-1,2-propanediol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of 3-tert-butoxy-1,2-propanediol involves similar etherification processes but on a larger scale. The use of continuous reactors and optimized catalysts helps in achieving higher efficiency and yield. The process also includes purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Tert-butoxy-1,2-propanediol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propylene glycol 1-monobutyl ether
- 1-Butoxy-2-propanol
- 3-Butoxy-2-propanol
- 2-Hydroxypropyl butyl ether
Uniqueness
3-Tert-butoxy-1,2-propanediol is unique due to the presence of the tert-butoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLYMEUNBLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411618 | |
Record name | 3-tert-butoxy-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74338-98-0 | |
Record name | 3-tert-butoxy-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?
A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.
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